[3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanone
Description
3-(4-Chlorophenyl)-2-oxiranylmethanone is an epoxide-containing aromatic ketone characterized by a methanone core substituted with a 4-chlorophenyl group attached to an oxirane (epoxide) ring and a 4-methoxyphenyl group. This compound belongs to the chalcone-epoxide family, where the α,β-unsaturated ketone of chalcones is transformed into an epoxide via oxidation or cyclization . Its structure imparts unique reactivity due to the strained three-membered epoxide ring and electronic effects from the electron-withdrawing chloro and electron-donating methoxy substituents.
Properties
IUPAC Name |
[3-(4-chlorophenyl)oxiran-2-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-19-13-8-4-10(5-9-13)14(18)16-15(20-16)11-2-6-12(17)7-3-11/h2-9,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXVVGZUYDEJAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950223 | |
| Record name | [3-(4-Chlorophenyl)oxiran-2-yl](4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27547-08-6 | |
| Record name | Propiophenone, 3-(p-chlorophenyl)-2,3-epoxy-4'-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027547086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [3-(4-Chlorophenyl)oxiran-2-yl](4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2-oxiranylmethanone typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxyphenylacetic acid in the presence of a base to form an intermediate. This intermediate is then subjected to epoxidation using a suitable oxidizing agent such as m-chloroperbenzoic acid to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxiranyl ring, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Diols, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
-
Building Block for Organic Synthesis:
The compound serves as a precursor for synthesizing more complex molecules and heterocyclic compounds. -
Reactivity Studies:
Its oxirane structure allows for various chemical reactions including oxidation, reduction, and substitution.
Biology
- Anticancer Properties:
Research indicates significant cytotoxic effects against cancer cell lines. For example, derivatives have shown selective inhibition of melanoma cells, inducing cell cycle arrest and apoptosis through modulation of key signaling pathways.
Medicine
- Drug Discovery:
The compound is explored as a lead candidate in drug discovery programs targeting specific enzymes or receptors due to its ability to form reactive intermediates that can modify biological macromolecules.
Industry
- Advanced Materials Development:
Its unique structural properties make it suitable for developing advanced materials such as polymers and coatings.
| Biological Activity | Description |
|---|---|
| Anticancer | Induces cytotoxic effects in melanoma cells; potential for cell cycle arrest. |
| Antimicrobial | Exhibits efficacy against various bacterial strains by disrupting cell membranes. |
| Enzyme Inhibition | Moderate inhibition of cyclooxygenase enzymes; potential applications in neurodegenerative disease treatment. |
Case Studies
-
Cytotoxic Effects on Melanoma Cells:
A study demonstrated that a derivative exhibited selective cytotoxicity against melanoma cells (VMM917), leading to reduced melanin content and cell cycle arrest at the S phase. -
Inhibition of Cholinesterases:
Another investigation focused on the inhibitory effects on acetylcholinesterase and butyrylcholinesterase, suggesting potential therapeutic applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-oxiranylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The oxiranyl ring can undergo ring-opening reactions, forming reactive intermediates that can covalently modify biological macromolecules. This modification can lead to the inhibition of enzyme activity or the alteration of receptor function, thereby exerting its biological effects.
Comparison with Similar Compounds
Substituent Variations in Chalcone-Epoxides
The compound is structurally compared to other chalcone-epoxide derivatives (Table 1):
| Compound Name | Substituents (R1, R2) | Key Properties/Applications | Reference |
|---|---|---|---|
| 3-(4-Chlorophenyl)-2-oxiranylmethanone | R1 = 4-Cl, R2 = 4-OCH3 | High reactivity (epoxide ring), potential pharmacological activity | |
| [(3-(4-Chlorophenyl)oxiran-2-yl)(phenyl)methanone] | R1 = 4-Cl, R2 = H | Intermediate in organic synthesis; lower polarity due to absence of methoxy | |
| [(3-(4-Methoxyphenyl)oxiran-2-yl)(phenyl)methanone] | R1 = H, R2 = 4-OCH3 | Enhanced solubility in polar solvents; studied for UV-Vis properties | |
| [3-(p-Chlorophenyl)-2,3-epoxypropiophenone] | R1 = 4-Cl, R2 = H (phenyl variant) | Used in early epoxy-chalcone studies; CAS 6969-01-3 |
Key Observations :
Comparison with Precursor Chalcones
The compound is derived from (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (chalcone precursor). Differences include:
- Reactivity : The chalcone precursor lacks the strained epoxide ring, making it less reactive toward nucleophiles but more stable under acidic conditions .
- Spectroscopic Properties : DFT studies on the chalcone show strong UV-Vis absorption at ~350 nm due to π→π* transitions, whereas the epoxide derivative exhibits a hypsochromic shift (~330 nm) due to reduced conjugation .
- Synthetic Utility : Chalcones are typically synthesized via Claisen-Schmidt condensation, while epoxidation requires additional steps (e.g., peracid-mediated oxidation) .
Bioactivity and Toxicity Profiles
- Neuroprotective Activity : A structurally related compound, (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one, demonstrates potent neuroprotective effects in ischemia models, suggesting the 4-chlorophenyl-4-methoxyphenyl motif may enhance blood-brain barrier penetration .
- Toxicity: Epoxide-containing analogs like 1H-indol-3-yl[3-(4-methoxyphenyl)-2-oxiranyl]methanone show acute oral toxicity (Category 4, H302) and skin irritation (H315), likely due to epoxide reactivity .
Physicochemical and Electronic Properties
Computational Insights (DFT Studies)
- Mulliken Charges : The 4-chlorophenyl group in the target compound carries a partial positive charge (+0.12 e), while the 4-methoxyphenyl group exhibits negative charge density (-0.09 e) at the oxygen atom, influencing dipole moments and solubility .
Biological Activity
3-(4-Chlorophenyl)-2-oxiranylmethanone, a compound with the molecular formula C16H13ClO3, is notable for its unique oxirane structure, which contributes to its biological activity. This article reviews the compound's synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula: C16H13ClO3
- Molecular Weight: 288.73 g/mol
- CAS Number: 27547-08-6
The compound features a chlorophenyl group and a methoxyphenyl group attached to an oxirane ring, influencing its reactivity and biological interactions.
Synthesis
The synthesis of 3-(4-Chlorophenyl)-2-oxiranylmethanone typically involves multi-step organic synthesis techniques. Common methods include:
- Oxidation Reactions: Utilizing dihydrogen peroxide to facilitate the formation of the oxirane ring.
- Substitution Reactions: Introducing the chlorophenyl and methoxyphenyl groups through electrophilic aromatic substitution.
Anticancer Properties
Research indicates that compounds similar to 3-(4-Chlorophenyl)-2-oxiranylmethanone exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structural motifs can induce cytotoxic effects in various cancer cell lines:
- Cytotoxicity Assays: In vitro studies demonstrated selective cytotoxic effects against melanoma cells, with IC50 values indicating effective inhibition of cell proliferation compared to normal cells .
- Mechanism of Action: The compound may induce cell cycle arrest and apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell growth and survival.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties, showing potential efficacy against various bacterial strains. The presence of the oxirane ring is believed to enhance its ability to interact with microbial targets, leading to cell membrane disruption or inhibition of essential metabolic processes .
Enzyme Inhibition
Studies have focused on the interactions between 3-(4-Chlorophenyl)-2-oxiranylmethanone and specific enzymes:
- Cyclooxygenase (COX) Inhibition: Similar compounds have demonstrated moderate inhibition of COX enzymes, which are crucial in inflammatory pathways .
- Cholinesterase Inhibition: The compound's derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases .
The biological activity of 3-(4-Chlorophenyl)-2-oxiranylmethanone is largely attributed to its ability to form reactive intermediates through ring-opening reactions. These intermediates can covalently modify biological macromolecules such as proteins and nucleic acids, leading to altered enzyme activity or receptor function:
- Covalent Bond Formation: The oxirane structure allows for nucleophilic attack by biological molecules, facilitating enzyme inhibition or receptor modulation.
- Hydrogen Bonding Interactions: Molecular docking studies suggest that the compound can engage in hydrogen bonding with key residues in target proteins, enhancing its binding affinity and specificity .
Case Studies
- Cytotoxic Effects on Melanoma Cells:
- A study reported that a derivative of 3-(4-Chlorophenyl)-2-oxiranylmethanone exhibited a selective cytotoxic effect on melanoma cells (VMM917), inducing cell cycle arrest at the S phase and reducing melanin content in treated cells .
- Inhibition of Cholinesterases:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
